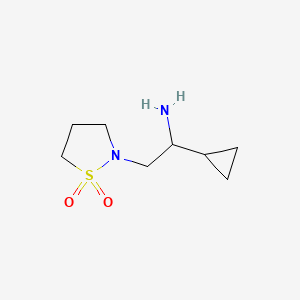
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-2-cyclopropylpropanoic acid” is used in industrial and scientific research . Another related compound, “(2S)-2-amino-2-cyclopropyl-ethanol”, has a molecular formula of C5H11NO .
Synthesis Analysis
While specific synthesis methods for “2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione” are not available, related compounds such as “2-Amino-2-cyclopropylacetic acid” are commercially available .Molecular Structure Analysis
The molecular structure of a related compound, “2-amino-2-cyclopropylpropanenitrile”, has a molecular weight of 110.16 and a molecular formula of C6H10N2 .Another related compound, “2-amino-2-cyclopropylpropanenitrile”, has a molecular weight of 110.16 and a molecular formula of C6H10N2 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study presented the synthesis of novel substituted 5-(aminomethylene)thiazolidine-2,4-diones using a range of heterocyclic models derived from drug-like molecules. These compounds were found to have antibacterial activity, with specific derivatives showing good to excellent antibacterial activity, highlighting their potential as antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
- Another research effort synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antimicrobial and antifungal activities. Several compounds demonstrated weak to moderate activity against both Gram-negative bacteria and fungi, indicating their potential in antimicrobial therapy (Abd Alhameed et al., 2019).
Anticancer Applications
- Thiazolidine-2,4-dione derivatives have been extensively explored for their anticancer properties. A study highlighted the design, synthesis, and evaluation of novel thiazolidine-2,4-dione derivatives as potential anti-cancer agents, showing significant cytotoxic activity against breast cancer cell lines, demonstrating their promise in cancer therapy (Asati & Bharti, 2018).
- Another investigation into benzylidene-2,4-thiazolidinedione derivatives revealed selective cytotoxic and genotoxic activities against lung carcinoma cells, providing a basis for the development of targeted anticancer drugs (Rodrigues et al., 2018).
Antimicrobial Activity
- Novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activity, displaying potent effects against leukemia cells through apoptosis induction. This suggests their dual utility in both antimicrobial and anticancer applications (Romagnoli, Baraldi, Salvador, Camacho, Balzarini, Bermejo, & Estévez, 2013).
Antidiabetic Potential
- Research into thiazolidine-2,4-dione derivatives has also shown their potential as antidiabetic agents, with studies on isoxazolidine-3,5-dione and related compounds revealing insulin-sensitizing activity, suggesting their use in treating diabetes and its complications (Shinkai, Onogi, Tanaka, Shibata, Iwao, Wakitani, & Uchida, 1998).
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione” are not available, related compounds such as “2-Amino-2-cyclopropylacetic acid” and “(2S)-2-amino-2-cyclopropyl-ethanol” are used in research and could have potential applications in various fields .
Propiedades
IUPAC Name |
1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPAPPNKIPVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

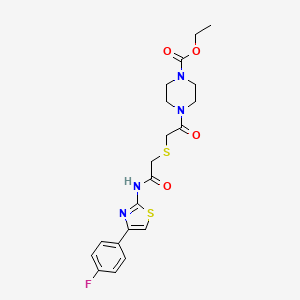
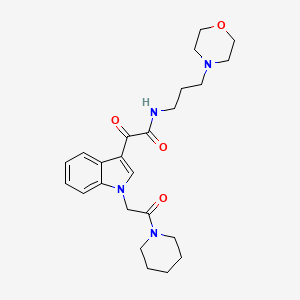
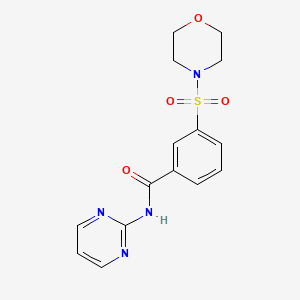

![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
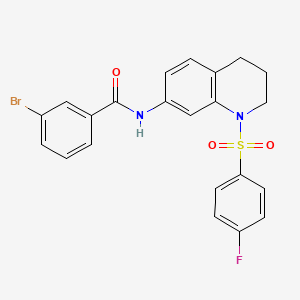
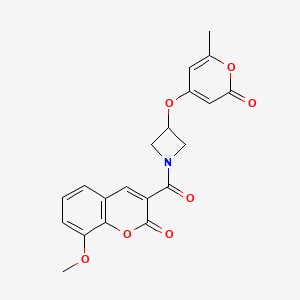
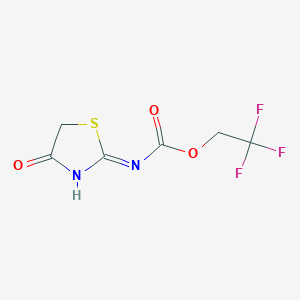
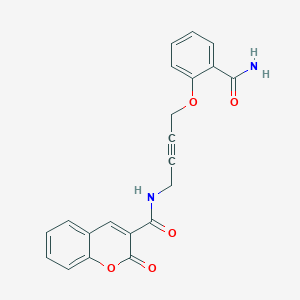
![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)
